molecular formula C12H20N4 B13005941 N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine

N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine

Cat. No.: B13005941
M. Wt: 220.31 g/mol
InChI Key: JFOUONBEBZLARB-UHFFFAOYSA-N
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Description

N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine is an organic compound with the molecular formula C12H20N4. This compound features a pyridine ring substituted with two amino groups and an ethylpiperidine moiety. It is a derivative of pyridine and piperidine, both of which are significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial synthesis often employs advanced techniques like high-pressure reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,3-diamine: A precursor in the synthesis of N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine.

    1-Ethylpiperidine: Another precursor used in the synthesis.

    N2-(1-Methylpiperidin-3-yl)pyridine-2,3-diamine: A structurally similar compound with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and an ethylpiperidine moiety makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-N-(1-ethylpiperidin-3-yl)pyridine-2,3-diamine

InChI

InChI=1S/C12H20N4/c1-2-16-8-4-5-10(9-16)15-12-11(13)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9,13H2,1H3,(H,14,15)

InChI Key

JFOUONBEBZLARB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC2=C(C=CC=N2)N

Origin of Product

United States

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